Cas no 6519-66-0 (ethyl 2-amino-3-(1H-indol-3-yl)propanoate)
ethyl 2-amino-3-(1H-indol-3-yl)propanoate Chemical and Physical Properties
Names and Identifiers
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- Tryptophan, ethyl ester
- DL-Tryptophan, ethyl ester
- ethyl 2-amino-3-(1H-indol-3-yl)propanoate
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Computed Properties
- Exact Mass: 232.12128
Experimental Properties
- PSA: 68.11
ethyl 2-amino-3-(1H-indol-3-yl)propanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1695322-0.1g |
ethyl 2-amino-3-(1H-indol-3-yl)propanoate |
6519-66-0 | 0.1g |
$376.0 | 2023-09-20 | ||
| Enamine | EN300-1695322-0.25g |
ethyl 2-amino-3-(1H-indol-3-yl)propanoate |
6519-66-0 | 0.25g |
$393.0 | 2023-09-20 | ||
| Enamine | EN300-1695322-0.5g |
ethyl 2-amino-3-(1H-indol-3-yl)propanoate |
6519-66-0 | 0.5g |
$410.0 | 2023-09-20 | ||
| Enamine | EN300-1695322-1.0g |
ethyl 2-amino-3-(1H-indol-3-yl)propanoate |
6519-66-0 | 1g |
$156.0 | 2023-06-04 | ||
| Enamine | EN300-1695322-2.5g |
ethyl 2-amino-3-(1H-indol-3-yl)propanoate |
6519-66-0 | 2.5g |
$838.0 | 2023-09-20 | ||
| Enamine | EN300-1695322-5.0g |
ethyl 2-amino-3-(1H-indol-3-yl)propanoate |
6519-66-0 | 5g |
$452.0 | 2023-06-04 | ||
| Enamine | EN300-1695322-10.0g |
ethyl 2-amino-3-(1H-indol-3-yl)propanoate |
6519-66-0 | 10g |
$671.0 | 2023-06-04 | ||
| Enamine | EN300-1695322-0.05g |
ethyl 2-amino-3-(1H-indol-3-yl)propanoate |
6519-66-0 | 0.05g |
$359.0 | 2023-09-20 | ||
| Enamine | EN300-1695322-1g |
ethyl 2-amino-3-(1H-indol-3-yl)propanoate |
6519-66-0 | 1g |
$428.0 | 2023-09-20 | ||
| Enamine | EN300-1695322-5g |
ethyl 2-amino-3-(1H-indol-3-yl)propanoate |
6519-66-0 | 5g |
$1240.0 | 2023-09-20 |
ethyl 2-amino-3-(1H-indol-3-yl)propanoate Related Literature
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
Additional information on ethyl 2-amino-3-(1H-indol-3-yl)propanoate
Ethyl 2-Amino-3-(1H-Indol-3-Yl)Propanoate: A Comprehensive Overview
Ethyl 2-amino-3-(1H-indol-3-yl)propanoate, with the CAS number 6519-66-0, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes an indole ring and an amino group, making it a potential candidate for various applications in drug discovery and development.
The indole moiety in ethyl 2-amino-3-(1H-indol-3-yl)propanoate is a key feature that contributes to its biological activity. Indole-containing compounds are known for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities. Recent studies have highlighted the potential of this compound in targeting specific pathways involved in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
One of the most promising aspects of ethyl 2-amino-3-(1H-indol-3-yl)propanoate is its ability to modulate cellular signaling pathways. Research has shown that this compound can interact with key enzymes and receptors, leading to a reduction in oxidative stress and inflammation. These findings suggest that it could be a valuable addition to the arsenal of compounds being explored for therapeutic interventions.
In terms of synthesis, ethyl 2-amino-3-(1H-indol-3-yl)propanoate can be prepared through a variety of methods, including nucleophilic substitution and condensation reactions. The choice of synthetic route depends on the starting materials and the desired purity of the final product. Recent advancements in green chemistry have also led to the development of more environmentally friendly methods for synthesizing this compound.
The pharmacokinetic properties of ethyl 2-amino-3-(1H-indol-3-yl)propanoate are another area of active research. Studies have shown that this compound exhibits good bioavailability and stability in biological systems, which are essential traits for any potential drug candidate. Additionally, its ability to cross the blood-brain barrier makes it particularly interesting for neurological applications.
Despite its promising properties, further research is needed to fully understand the mechanisms of action and safety profile of ethyl 2-amino-3-(1H-indol-3-yl)propanoate. Preclinical studies are currently underway to evaluate its efficacy in animal models of various diseases, with encouraging results so far.
In conclusion, ethyl 2-amino-3-(1H-indol-3-Yl)propanoate (CAS No: 6519-66) is a compound with immense potential in the field of medicinal chemistry. Its unique structure, coupled with its diverse biological activities, positions it as a promising candidate for future drug development efforts.
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